molecular formula C19H12ClFN6O B2708294 N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2185591-03-9

N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2708294
CAS RN: 2185591-03-9
M. Wt: 394.79
InChI Key: XWTZXDRAORTNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H12ClFN6O and its molecular weight is 394.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds involving triazole derivatives, exhibiting significant antimicrobial activities. For instance, one study focused on creating enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to standard drugs against certain cancer cell lines and were evaluated for their antimicrobial activity against selected pathogens (Riyadh, 2011).

Antioxidant Properties

Another area of research involves the synthesis of triazole derivatives with antioxidant properties. A study reported the preparation of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, which were screened for their antioxidant and antiradical activities, contributing to the understanding of triazole compounds' potential in combating oxidative stress-related diseases (Bekircan et al., 2008).

Antitubercular and Antibacterial Activities

The development of novel carboxamide derivatives for potential antitubercular and antibacterial applications has also been explored. A specific study synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, finding that certain derivatives exhibited more potent antitubercular and antibacterial activities than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Further research has been conducted on synthesizing novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of triazole and related compounds in designing therapeutic agents for cancer treatment and inflammation control (Rahmouni et al., 2016).

Selective Al(3+) Sensor

The compound's application extends to chemical sensing, where a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, incorporating a triazole linker, was synthesized. This chemosensor selectively detects Al(3+) ions based on internal charge transfer, highlighting the compound's utility in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN6O/c20-13-5-6-16(23-11-13)24-19(28)17-18(12-7-9-22-10-8-12)27(26-25-17)15-4-2-1-3-14(15)21/h1-11H,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTZXDRAORTNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=NC=C(C=C3)Cl)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.